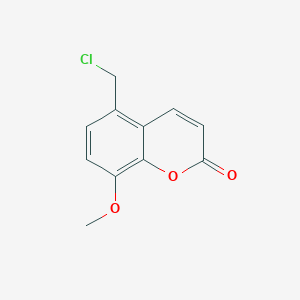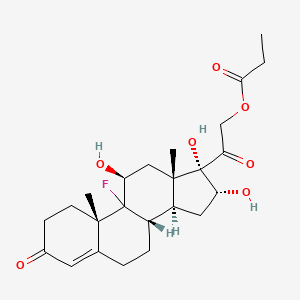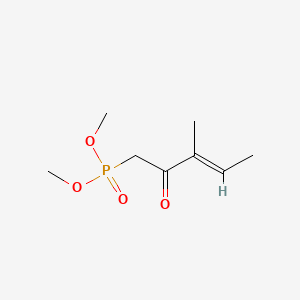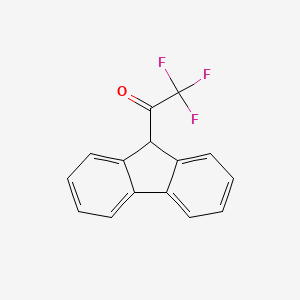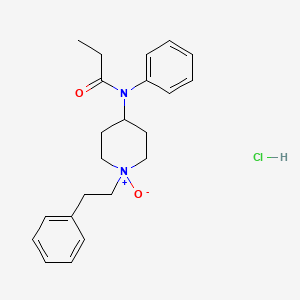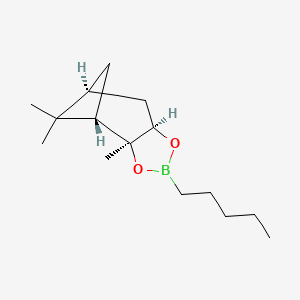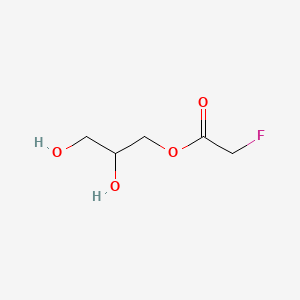
Glyceryl 1-monofluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl 2-fluoroacetate is an organic compound with the molecular formula C5H9FO4. This compound is characterized by the presence of both hydroxyl and fluoroacetate functional groups, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl 2-fluoroacetate typically involves the esterification of 2,3-dihydroxypropyl alcohol with fluoroacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of 2,3-dihydroxypropyl 2-fluoroacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: 2,3-Dihydroxypropyl 2-fluoroacetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 2,3-Dihydroxypropyl 2-carboxylate.
Reduction: 2,3-Dihydroxypropyl alcohol.
Substitution: 2,3-Dihydroxypropyl 2-hydroxyacetate.
科学的研究の応用
2,3-Dihydroxypropyl 2-fluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2,3-dihydroxypropyl 2-fluoroacetate involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The fluoroacetate group can inhibit enzyme activity by forming a stable complex with the enzyme, thereby blocking its function. This inhibition can lead to the disruption of metabolic processes, making it a potential candidate for drug development.
類似化合物との比較
2,3-Dihydroxypropyl acetate: Lacks the fluoro group, making it less reactive in certain chemical reactions.
2-Fluoroethyl acetate: Contains a fluoro group but lacks the dihydroxypropyl moiety, resulting in different chemical properties and reactivity.
Uniqueness: 2,3-Dihydroxypropyl 2-fluoroacetate is unique due to the presence of both hydroxyl and fluoroacetate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, from organic synthesis to potential therapeutic uses.
特性
CAS番号 |
371-46-0 |
|---|---|
分子式 |
C5H9FO4 |
分子量 |
152.12 g/mol |
IUPAC名 |
2,3-dihydroxypropyl 2-fluoroacetate |
InChI |
InChI=1S/C5H9FO4/c6-1-5(9)10-3-4(8)2-7/h4,7-8H,1-3H2 |
InChIキー |
WCWJRCWJPRMTLV-UHFFFAOYSA-N |
正規SMILES |
C(C(COC(=O)CF)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
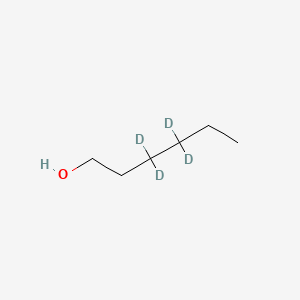
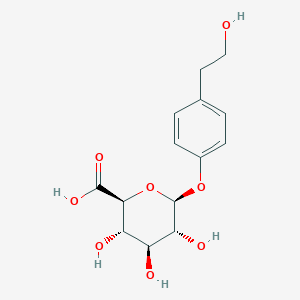
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
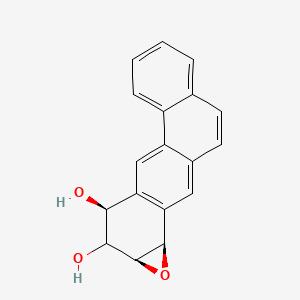
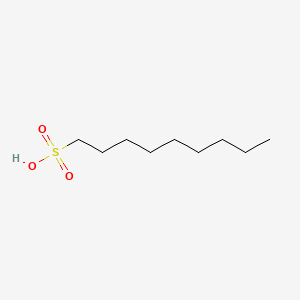
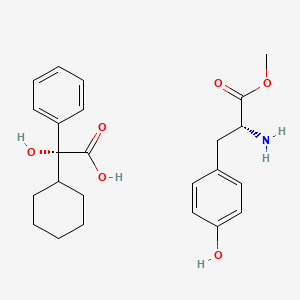
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)
